O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate
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Overview
Description
O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate is a complex organic compound characterized by its unique structural features It contains a benzylsulfanyl group attached to a methanethioate moiety, which is further linked to a 3,4,5-trihydroxy-6-methoxyoxan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate typically involves multiple steps, starting with the preparation of the 3,4,5-trihydroxy-6-methoxyoxan-2-yl group. This can be achieved through the hydroxylation and methoxylation of a suitable oxane precursor. The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable electrophilic intermediate. The final step involves the formation of the methanethioate linkage through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate undergoes various chemical reactions, including:
Oxidation: The sulfanyl and methanethioate groups can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols and thioethers.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives.
Scientific Research Applications
O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects. The sulfanyl and methanethioate groups play a crucial role in these interactions, as they can form covalent bonds with target molecules, altering their function.
Comparison with Similar Compounds
Similar Compounds
(3,4,5-trihydroxy-6-methyl-oxan-2-yl)oxyphosphonic acid: This compound shares the 3,4,5-trihydroxy-6-methyl-oxan-2-yl group but differs in its phosphonic acid moiety.
3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde: This compound has a similar oxane structure but contains a benzaldehyde group instead of the benzylsulfanylmethanethioate moiety.
Uniqueness
O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate is unique due to its combination of a benzylsulfanyl group and a methanethioate linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
17460-27-4 |
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Molecular Formula |
C15H20O6S2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate |
InChI |
InChI=1S/C15H20O6S2/c1-19-14-13(18)12(17)11(16)10(21-14)7-20-15(22)23-8-9-5-3-2-4-6-9/h2-6,10-14,16-18H,7-8H2,1H3 |
InChI Key |
YHNKUTNGYHBYLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=S)SCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
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